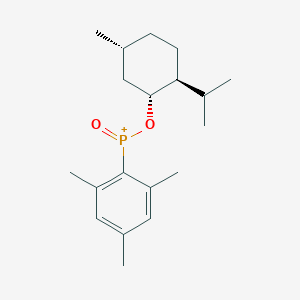![molecular formula C15H11ClN4 B12903185 Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]- CAS No. 6206-78-6](/img/structure/B12903185.png)
Benzenamine, 4-chloro-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 4-chloroaniline in the presence of a suitable catalyst to form the Schiff base, 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Applications De Recherche Scientifique
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Research: It is used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and phenyl group allow the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to antimicrobial, antifungal, or anticancer effects. The chloro group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)benzamide
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)phenylamine
- 4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline derivatives
Uniqueness
4-Chloro-N-((2-phenyl-2H-1,2,3-triazol-4-yl)methylene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring enhances its stability and reactivity, while the chloro group provides additional sites for chemical modification. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6206-78-6 |
|---|---|
Formule moléculaire |
C15H11ClN4 |
Poids moléculaire |
282.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-(2-phenyltriazol-4-yl)methanimine |
InChI |
InChI=1S/C15H11ClN4/c16-12-6-8-13(9-7-12)17-10-14-11-18-20(19-14)15-4-2-1-3-5-15/h1-11H |
Clé InChI |
HGHZZYNXNYLHNQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2N=CC(=N2)C=NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


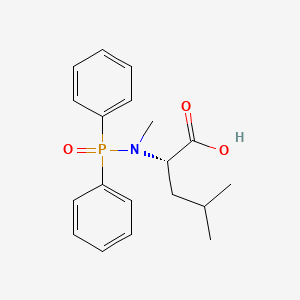
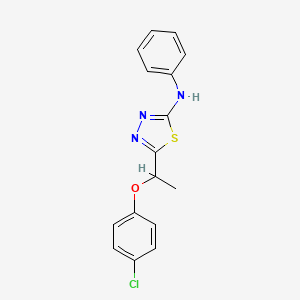

![Isoxazole, 5-[2-methoxy-2-(4-nitrophenyl)ethyl]-3-methyl-](/img/structure/B12903120.png)
![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
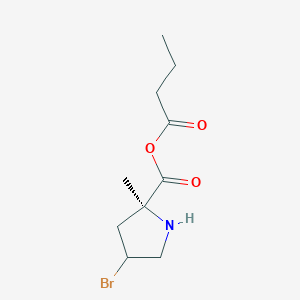
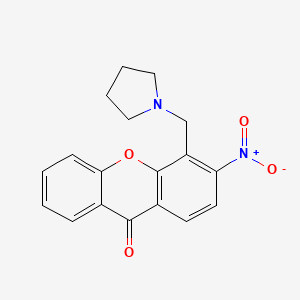
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-](/img/structure/B12903158.png)


